(3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide
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Overview
Description
(3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a hydroxyimino group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-chloro-4-fluoroaniline intermediate. This can be achieved through the nitration of 3-chloro-4-fluorobenzene, followed by reduction of the nitro group to form the corresponding aniline.
Coupling Reaction: The 3-chloro-4-fluoroaniline is then coupled with a suitable acylating agent, such as acryloyl chloride, to form the corresponding amide.
Hydroxyimino Formation: The final step involves the introduction of the hydroxyimino group. This can be achieved through the reaction of the amide with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features suggest it may interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide involves its interaction with specific molecular targets. The amino and hydroxyimino groups can form hydrogen bonds with biological macromolecules, while the chloro-fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide
- (3Z)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide
- (3Z)-3-amino-N-(3-bromophenyl)-3-hydroxyiminopropanamide
Uniqueness
Compared to similar compounds, (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its reactivity and binding affinity to biological targets, making it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
(3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN3O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDIRJFTYVAHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C/C(=N/O)/N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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